BMS-986104 hydrochloride
Description
Contextualizing BMS-986104 (hydrochloride) within Sphingosine-1-Phosphate Receptor Modulator Development
The development of sphingosine-1-phosphate (S1P) receptor modulators represents a significant advancement in the treatment of autoimmune diseases. wikipedia.orgneurologylive.com S1P receptors are a class of G protein-coupled receptors involved in various physiological processes, including the regulation of the immune system. wikipedia.orgmedizinonline.com The first-generation S1P receptor modulator, fingolimod (B1672674), was approved for treating relapsing-remitting multiple sclerosis. wikipedia.orgacs.org Fingolimod, a prodrug, is phosphorylated in the body to its active form, which then binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). nih.gov This broad activity, particularly its effect on the S1P1 receptor, leads to the sequestration of lymphocytes in lymph nodes, preventing them from reaching the central nervous system and causing inflammation. wikipedia.orgnih.gov
While effective, the lack of selectivity of first-generation modulators like fingolimod led to research focused on developing more targeted therapies with improved safety profiles. acs.orgnih.gov This led to the development of second-generation S1P receptor modulators, such as ozanimod (B609803) and etrasimod, which exhibit greater selectivity for specific S1P receptor subtypes. nih.gov The goal of this targeted approach is to retain the therapeutic benefits of lymphocyte sequestration while minimizing potential side effects associated with modulating other S1P receptor subtypes. nih.gov
BMS-986104 emerged from these efforts as a novel, selective S1P1 receptor modulator. acs.orgnih.gov Unlike fingolimod, which is a full agonist at multiple S1P receptors, BMS-986104 was designed to be a partial agonist of the S1P1 receptor. medchemexpress.comacs.org This characteristic means it activates the receptor but to a lesser degree than a full agonist. This approach aimed to achieve the desired immunomodulatory effects while potentially offering a better safety profile, particularly concerning cardiovascular and pulmonary effects observed with less selective agents. acs.orgnih.gov Preclinical studies have explored BMS-986104's potential in various autoimmune disease models, including those for inflammatory bowel disease. acs.orgacs.org
Overview of BMS-986104 (hydrochloride) as a Research Compound
BMS-986104 (hydrochloride) is a synthetic, small-molecule compound investigated for its selective modulation of the S1P1 receptor. medchemexpress.commedchemexpress.com It has been the subject of preclinical studies to characterize its pharmacological properties and potential therapeutic applications. acs.orgnih.gov
Chemical Properties of BMS-986104 (hydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C22H36ClNO |
| Molecular Weight | 365.98 g/mol |
| CAS Number | 1622180-39-5 |
This data is compiled from multiple sources. medchemexpress.comdrugbank.com
In preclinical research, BMS-986104 has been shown to be a potent and selective S1P1 receptor modulator. medchemexpress.commedchemexpress.com It has demonstrated efficacy comparable to fingolimod in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. medchemexpress.commedchemexpress.com Mechanistically, it has also been found to exhibit remyelinating effects in a cell culture model of demyelination. medchemexpress.com
The development of BMS-986104 and its derivatives, such as BMS-986166, reflects the ongoing effort to refine S1P1 receptor modulation for therapeutic benefit. acs.orgnih.govresearchgate.net Research into these compounds aims to optimize their pharmacokinetic and pharmacodynamic properties to create effective treatments for a range of autoimmune diseases. acs.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1622180-39-5 |
|---|---|
Molecular Formula |
C22H36ClNO |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |
InChI Key |
WCKKBCDBFSCZPU-VELQMZPHSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986104; BMS 986104; BMS986104. |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Bms 986104 Hydrochloride
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism and Modulation
BMS-986104 acts as a modulator of the S1P1 receptor, a G-protein coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking. nih.govdrugbank.com Like other drugs in its class, BMS-986104 requires in vivo phosphorylation to its active form, BMS-986104-phosphate (BMS-986104-P), to exert its biological effects. nih.gov The interaction of this active metabolite with the S1P1 receptor is characterized by high potency, selectivity, and a distinct biased signaling profile.
BMS-986104 is a potent and selective S1P1 receptor modulator. medchemexpress.commedkoo.com Its active phosphorylated form, referred to in literature as 3d-P, demonstrates high potency at the human S1P1 receptor. nih.gov In a guanosine (B1672433) 5'-[γ-thio]triphosphate (GTPγS) binding assay, a measure of G-protein activation, BMS-986104-P showed strong activity with a half-maximal effective concentration (EC50) of 0.901 nmol/L. cpu.edu.cn This high potency underscores its efficient engagement with the S1P1 receptor.
Table 1: Potency and Selectivity of BMS-986104-P at S1P Receptors
| Receptor Subtype | Assay Type | Potency (EC50) | Reference |
|---|---|---|---|
| S1P1 | GTPγS Binding | 0.901 nmol/L | cpu.edu.cn |
| S1P3 | GTPγS Binding | No Activity | nih.govcpu.edu.cn |
A key feature of BMS-986104's pharmacology is its demonstration of ligand-biased signaling at the S1P1 receptor. nih.govnih.gov This means it preferentially activates certain downstream signaling pathways over others, differing from the endogenous ligand S1P or other modulators like fingolimod-phosphate (1-P). nih.govbiomolther.org This biased agonism is most evident when comparing its effects on G-protein activation versus β-arrestin-mediated pathways like receptor internalization and ERK phosphorylation. nih.govbpums.ac.ir
Specifically, while BMS-986104-P is a full agonist for G-protein activation in GTPγS assays, it acts as a partial agonist for S1P1 receptor internalization. nih.govacs.org Furthermore, in assays measuring the phosphorylation of extracellular signal-regulated kinase (ERK), BMS-986104-P is approximately 1000-fold weaker than fingolimod-phosphate. nih.gov This profile suggests a significant bias for G-protein signaling (specifically Gαi, which inhibits cAMP production) over pathways involving β-arrestin recruitment and ERK activation. nih.govbpums.ac.ir This biased signaling may contribute to its differentiated preclinical profile. nih.gov
BMS-986104 exhibits excellent selectivity for the S1P1 receptor subtype over others, particularly S1P3. hodoodo.comacs.org Agonism at the S1P3 receptor has been implicated in certain adverse effects of non-selective S1P modulators. nih.gov Research has shown that the phosphorylated form of BMS-986104 does not demonstrate activity in S1P3 GTPγS assays, even when tested in antagonist mode. nih.govcpu.edu.cn This high degree of selectivity for S1P1 over S1P3 is a primary design feature aimed at achieving a specific therapeutic effect while avoiding off-target activities associated with the S1P3 receptor. nih.gov
Ligand-Biased Signaling Mechanisms of BMS-986104 (hydrochloride)
Intracellular Signaling Pathways and Functional Responses
The binding of BMS-986104-P to the S1P1 receptor initiates a cascade of intracellular signaling events. As a GPCR, S1P1 couples to heterotrimeric G proteins, leading to the modulation of various downstream effectors. drugbank.commdpi.com The biased nature of BMS-986104 leads to a unique pattern of pathway activation and receptor regulation.
Upon activation by an agonist, GPCRs facilitate the exchange of GDP for GTP on the associated Gα subunit, causing its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. bpums.ac.irmdpi.com BMS-986104-P functions as a full agonist in activating the S1P1-Gαi signaling pathway, as demonstrated by potent activity in GTPγS binding assays. nih.govcpu.edu.cn The activation of Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov
In contrast to its full agonism on the G-protein pathway, BMS-986104-P shows significantly weaker activity in stimulating the ERK phosphorylation pathway. nih.gov This pathway is often linked to β-arrestin signaling. biomolther.org The distinct signaling profile of BMS-986104, characterized by potent G-protein activation but weak ERK stimulation and partial receptor internalization, differentiates it from non-biased S1P agonists like fingolimod-phosphate, which is a full agonist across multiple functional assays including GTPγS binding, ERK phosphorylation, cAMP inhibition, and calcium mobilization. nih.gov
Table 2: Biased Signaling Profile of BMS-986104-P at S1P1
| Signaling Pathway/Response | Agonist Activity | Comparison to Fingolimod-Phosphate (1-P) | Reference |
|---|---|---|---|
| GTPγS Binding (G-protein activation) | Full Agonist | Comparable | nih.gov |
| Receptor Internalization | Partial Agonist | Differentiated (1-P is a full agonist) | nih.govacs.org |
| ERK Phosphorylation | Full Agonist (but weak) | ~1000-fold weaker potency than 1-P | nih.gov |
| cAMP Inhibition | Agonist | Shows bias for cAMP over ERK/internalization | bpums.ac.ir |
Agonist-induced receptor internalization is a key mechanism for regulating GPCR signaling and sensitivity. researchgate.netsemanticscholar.org For S1P1, this process is typically mediated by β-arrestins. semanticscholar.org BMS-986104-P is described as a partial agonist for S1P1 receptor internalization. nih.govacs.org This means it does not induce the complete and persistent receptor internalization seen with full agonists like fingolimod-phosphate. nih.govacs.org
This partial internalization profile suggests that a level of S1P1 signaling may be maintained at the cell surface. nih.gov Research findings indicate that the therapeutic effect of lymphocyte sequestration can be fully achieved without causing the complete desensitization of S1P1 receptors that is characteristic of full agonists. nih.govacs.org This distinct dynamic of receptor internalization and desensitization is a direct consequence of BMS-986104's biased signaling properties. nih.gov
Beta-Arrestin Recruitment and Signaling Bias
BMS-986104 is distinguished by its activity as a ligand-biased modulator of the S1P1 receptor. sun-shinechem.comnih.govfigshare.com This means that upon binding to the receptor, it preferentially activates certain downstream intracellular signaling pathways over others. Specifically, it demonstrates a bias that differentiates it from full agonists like the phosphorylated form of fingolimod (B1672674) (FTY-P). nih.gov
Prodrug Activation and Metabolite Activity of BMS-986104
BMS-986104 is a prodrug, meaning it is administered in an inactive form and requires in vivo metabolic conversion to become pharmacologically active. patsnap.com The active entity is its phosphorylated metabolite, BMS-986104-P. patsnap.com
Enzymatic Phosphorylation by Sphingosine (B13886) Kinases
The bioactivation of BMS-986104 follows a pathway analogous to that of the endogenous ligand, sphingosine, and other S1P modulator prodrugs like fingolimod. acs.orgnih.gov The conversion is catalyzed by sphingosine kinases (SphKs), specifically SphK1 and SphK2. acs.orgnih.gov These enzymes phosphorylate the primary alcohol group of the BMS-986104 molecule, transforming it into the active phosphate (B84403) metabolite, BMS-986104-P. patsnap.com Sphingosine kinases are crucial enzymes in the sphingolipid metabolic pathway, responsible for generating the signaling molecule S1P from sphingosine. nih.gov The stability of BMS-986104 and its phosphate metabolite during analysis requires the use of kinase and phosphatase inhibitors, underscoring the central role of these enzymes in its activation and deactivation. patsnap.com
Pharmacological Profile of BMS-986104-P (Phosphate Metabolite)
Once formed, the phosphate metabolite BMS-986104-P is a potent and selective agonist at the S1P1 receptor. nih.govacs.org It is this active form that is responsible for the compound's pharmacological effects, including the modulation of lymphocyte trafficking. acs.org
In vitro pharmacological studies have characterized the binding affinity and functional activity of BMS-986104-P at various S1P receptor subtypes. It demonstrates high potency for the S1P1 receptor while showing significantly lower activity at the S1P3 receptor, an important distinction believed to underlie its differentiated safety profile. nih.gov Agonism at the S1P3 receptor has been linked to adverse effects such as transient bradycardia. nih.gov
The table below summarizes the in vitro pharmacological data for BMS-986104-P (referred to as 3d-P in the source literature) compared to the active phosphate of fingolimod (1-P). nih.gov
Table 1: In Vitro Pharmacological Data
| Compound | Assay | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
|---|---|---|---|---|---|---|
| BMS-986104-P | GTPγS EC₅₀ (nM) | 2.1 | >10000 | 1290 | >10000 | 250 |
| Fingolimod-P | GTPγS EC₅₀ (nM) | 0.3 | >10000 | 1.1 | 1.2 | 0.8 |
Data sourced from Dhar et al., ACS Med Chem Lett, 2016. nih.gov The GTPγS assay measures G-protein activation, with a lower EC₅₀ value indicating higher potency.
Despite being a partial agonist in certain functional assays, BMS-986104 effectively induces maximal lymphopenia in vivo, comparable to full agonists, and shows efficacy in preclinical models of autoimmune disease. nih.govacs.org These findings support the principle that complete desensitization of the S1P1 receptor is not required to achieve full efficacy. nih.gov
Preclinical Efficacy Studies of Bms 986104 Hydrochloride in Disease Models
Evaluation in Autoimmune Disease Models
The efficacy of BMS-986104 has been assessed in well-characterized animal models of T-cell-mediated autoimmune diseases, including models for multiple sclerosis and inflammatory bowel disease.
Experimental Autoimmune Encephalomyelitis (EAE) Model in Rodents
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), characterized by inflammation, demyelination, and axonal damage in the central nervous system (CNS). biospective.comnih.gov In the mouse EAE model, BMS-986104 has demonstrated notable efficacy. medchemexpress.eumedchemexpress.com Studies have shown that the effectiveness of BMS-986104 in this model is comparable to that of Fingolimod (B1672674) (FTY720), a non-selective S1P receptor agonist approved for the treatment of relapsing-remitting multiple sclerosis. medchemexpress.comacs.orgnih.govchemondis.com The EAE model is induced by immunizing animals with myelin-derived antigens, which triggers a T-cell-mediated autoimmune response against the CNS. biospective.comnih.gov The ability of BMS-986104 to ameliorate disease in this model highlights its potential as a therapeutic agent for T-cell-mediated autoimmune disorders. nih.gov
| Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | BMS-986104 | Demonstrated efficacy comparable to Fingolimod (FTY720). | medchemexpress.comnih.gov |
T-Cell Transfer Colitis Model in Mice
The T-cell transfer model of colitis is an established preclinical model that recapitulates key features of human inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis. taconic.comnih.gov The model involves the transfer of a specific subset of T cells (naïve CD4+CD45RBhigh T cells) into immunodeficient mice, which then develop chronic intestinal inflammation. nih.gov
In the CD4+CD45RBhigh T-cell transfer colitis model, BMS-986104 demonstrated a level of efficacy equivalent to that of Fingolimod. nih.govacs.org This finding indicates that the compound is effective in controlling the inflammatory processes central to this model of IBD. nih.govsun-shinechem.comozmosi.com The results from this model further support the therapeutic potential of BMS-986104 in managing autoimmune diseases driven by pathogenic T-cell responses. nih.gov
| Model | Compound | Key Finding | Reference |
|---|---|---|---|
| CD4+CD45RBhigh T-Cell Transfer Colitis Model | BMS-986104 | Showed equivalent efficacy to Fingolimod. | nih.govacs.org |
Immunomodulatory Effects in Preclinical Settings
The primary mechanism underlying the efficacy of BMS-986104 in autoimmune models is its potent immunomodulatory activity, specifically its effect on lymphocyte trafficking.
Inhibition of Lymphocyte Egress and Induction of Peripheral Lymphopenia in Rodents
BMS-986104 acts as a functional antagonist of the S1P1 receptor on lymphocytes. acs.orgresearchgate.net The S1P1 receptor plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs, such as the lymph nodes and thymus. acs.orgnih.govresearchgate.net By modulating this receptor, BMS-986104 effectively blocks lymphocyte migration from these tissues into the circulating blood. nih.gov
This sequestration of lymphocytes in lymphoid organs leads to a significant and sustained reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as peripheral lymphopenia. acs.orgnih.gov Preclinical studies in rodents have confirmed that BMS-986104 induces a maximal level of lymphopenia that is comparable to Fingolimod. nih.gov For instance, in a mouse blood lymphocyte reduction model, specific isomers of the BMS-986104 parent structure demonstrated a profound reduction in circulating lymphocytes 24 hours after administration. nih.gov These results confirm that the desired pharmacological effect of lymphopenia can be achieved without complete desensitization of the S1P1 receptors. nih.gov
| Model System | Compound Isomer | Endpoint | Result | Reference |
|---|---|---|---|---|
| Mouse Blood Lymphocyte Reduction | 3d (BMS-986104) | % Reduction in Circulating Lymphocytes at 24h | 88% | nih.gov |
| Mouse Blood Lymphocyte Reduction | 3b | % Reduction in Circulating Lymphocytes at 24h | 90% | nih.gov |
Effects on Immune Cell Trafficking in Non-Human Systems
The immunomodulatory action of BMS-986104 extends beyond simply reducing lymphocyte counts in the blood. The underlying mechanism involves a fundamental alteration of immune cell trafficking patterns. Agonism of the S1P1 receptor is known to block the trafficking of lymphocytes from both the thymus and secondary lymph nodes, effectively preventing them from reaching sites of inflammation. acs.orgnih.gov By acting as a functional antagonist, BMS-986104 induces the internalization and degradation of the S1P1 receptor on lymphocytes. acs.org This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues, leading to their sequestration. nih.govresearchgate.net This blockade of lymphocyte migration is considered the key mechanism responsible for the immunosuppression and efficacy observed with S1P1 modulators in various autoimmune disease models. acs.orgnih.gov
Neuroinflammatory and Remyelinating Effects in Preclinical Models
In addition to its systemic immunomodulatory effects, BMS-986104 has shown direct effects within the central nervous system that are relevant to neuroinflammatory diseases like multiple sclerosis. The compound's efficacy in the EAE model is attributed not only to preventing inflammatory cell infiltration into the CNS but also to potential neuroprotective actions. medchemexpress.eunih.gov
A significant finding from preclinical research is the compound's capacity to promote remyelination. medchemexpress.comchemondis.com In a three-dimensional brain cell culture assay using lysophosphatidylcholine (B164491) (LPC) to induce demyelination, BMS-986104 exhibited excellent remyelinating effects. medchemexpress.eunih.gov The LPC-induced demyelination model is a standard method for creating focal lesions to assess the potential of therapeutic agents to promote the repair of myelin sheaths by oligodendrocytes. frontiersin.org The demonstrated ability of BMS-986104 to enhance remyelination in this ex vivo model suggests a dual mechanism of action: reducing neuroinflammation and actively promoting CNS repair. medchemexpress.comnih.gov This differentiates it as a potential therapy that could not only halt disease progression but also restore function.
Assessment of Remyelination in In Vitro and Three-Dimensional Brain Cell Culture Assays (e.g., Lysophosphatidylcholine-induced demyelination)
The potential of BMS-986104 to promote the regeneration of myelin sheaths, a process known as remyelination, has been investigated in various preclinical laboratory models. medchemexpress.comchemondis.comnih.gov One of the key experimental systems used to evaluate this is the lysophosphatidylcholine (LPC)-induced demyelination model. medchemexpress.comchemondis.comnih.gov LPC is a substance that can cause localized damage to the myelin sheath, thereby mimicking the demyelination that occurs in certain neurological disorders. medchemexpress.comchemondis.comnih.gov
In a three-dimensional (3D) brain cell culture assay designed to simulate the complex environment of the brain, BMS-986104 demonstrated significant remyelinating effects following LPC-induced demyelination. medchemexpress.comchemondis.comnih.gov This type of assay allows for the observation of how different brain cell types, including oligodendrocytes (the myelin-producing cells), interact and respond to therapeutic interventions. Following the induction of demyelination with LPC in organotypic cerebellar slices, treatment with the active phosphate (B84403) metabolite of BMS-986104 led to a noticeable increase in remyelination. acs.org This was visualized through immunohistochemical staining, which showed an enhanced myelination index after seven days of treatment compared to the vehicle-treated demyelinated slices. acs.org
These in vitro and 3D culture models are crucial for the initial screening and validation of compounds with pro-myelinating potential. mdpi.comfrontiersin.org They provide a controlled environment to study the cellular and molecular mechanisms underlying remyelination and to identify promising therapeutic candidates like BMS-986104 for further preclinical development. mdpi.comfrontiersin.org
Table 1: Preclinical Assessment of BMS-986104 in Remyelination Models
| Assay Type | Model | Key Findings | Reference |
| Three-Dimensional Brain Cell Culture | Lysophosphatidylcholine (LPC)-induced demyelination | Exhibited excellent remyelinating effects. | medchemexpress.comchemondis.comnih.gov |
| Organotypic Cerebellar Slices | Lysophosphatidylcholine (LPC)-induced demyelination | Induced remyelination after 7 days of treatment with the active phosphate metabolite. | acs.org |
Potential Preclinical Relevance for Central Nervous System Disorders
The preclinical findings for BMS-986104 suggest its potential relevance for central nervous system (CNS) disorders characterized by demyelination, such as multiple sclerosis (MS). medchemexpress.comchemondis.comnih.govneurologylive.com The ability of BMS-986104 to promote remyelination in laboratory models points towards a therapeutic strategy aimed at repairing the damage to the myelin sheath, which is a hallmark of MS. medchemexpress.comchemondis.comnih.govneurologylive.comnih.gov
BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. medchemexpress.comchemondis.comacs.org The S1P1 receptor plays a role in regulating the trafficking of lymphocytes, and its modulation is a validated therapeutic approach for relapsing-remitting multiple sclerosis. acs.orgacs.orgnih.gov By modulating the S1P1 receptor, BMS-986104 can prevent the migration of harmful immune cells into the CNS, thereby reducing inflammation and subsequent demyelination. acs.org
Furthermore, the demonstrated efficacy of BMS-986104 in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model that mimics many of the features of MS, underscores its potential for treating neuroinflammatory and demyelinating conditions. chemondis.comnih.gov The compound's ability to induce remyelination in addition to its immunomodulatory effects suggests a dual mechanism of action that could be beneficial for patients with CNS disorders. nih.govacs.org
Research has also highlighted that BMS-986104 is a differentiated S1P1 receptor modulator, offering potential advantages over earlier compounds in its class. acs.orgresearchgate.netnih.gov These preclinical studies provide a strong rationale for the continued investigation of BMS-986104 as a potential therapy for CNS disorders where remyelination is a therapeutic goal. nih.govacs.orgneurologylive.com
Drug Discovery and Optimization Research for Bms 986104 Hydrochloride
Structure-Activity Relationship (SAR) Studies of BMS-986104 Analogues
The development of BMS-986104 emerged from extensive structure-activity relationship (SAR) studies aimed at identifying a sphingosine-1-phosphate receptor 1 (S1P1) modulator with an improved safety and efficacy profile over first-generation compounds. nih.govacs.org Researchers sought to create a molecule that retained the desired immunomodulatory effects mediated by S1P1 agonism while minimizing off-target effects, particularly those associated with the S1P3 receptor. nih.gov
Rational Design and Chemical Synthesis Strategies
The rational design of BMS-986104 was a deliberate effort to overcome the limitations of earlier S1P1 modulators. nih.gov A key challenge with non-selective S1P agonists is the potential for adverse cardiovascular and pulmonary effects, which are partly attributed to S1P3 receptor agonism in preclinical models. nih.gov Therefore, the primary goal was to discover an S1P1 agonist that was selective against S1P3. nih.gov
The design strategy focused on exploring cyclopentyl-constrained analogues. nih.gov Researchers conformationally restricted the side chain of a known S1P agonist scaffold by incorporating it into a tetralin ring system. nih.gov This structural modification was intended to fine-tune the compound's interaction with the S1P receptors and achieve a more desirable pharmacological profile. nih.gov
The chemical synthesis of BMS-986104 and its analogues was a multi-step process. nih.govacs.org A highly efficient and scalable synthesis route was developed, with a key step involving the asymmetric hydroboration of a trisubstituted alkene intermediate. acs.orgnih.gov This specific reaction was critical for establishing the desired stereochemistry of the final compound, which is crucial for its biological activity. acs.orgresearchgate.net The synthesis began with the nonselective installation of a hexyl side chain onto an iodophenyl precursor, which was then separated into individual enantiomers. nih.gov Each of these was carried through a sequence of reactions to produce mixtures of diastereomers, which were then separated by chiral chromatography to yield the individual isomers, including BMS-986104 (designated as compound 3d in some literature). nih.gov
Optimization for Receptor Affinity and Functional Selectivity
A central objective in the optimization process was to achieve high affinity for the S1P1 receptor while demonstrating excellent selectivity against the S1P3 subtype. nih.govacs.org The phosphorylated metabolite of BMS-986104, which is the pharmacologically active form, was found to be a potent S1P1 modulator. acs.orgpatsnap.com
Crucially, BMS-986104 was identified as a novel S1P1 receptor modulator that exhibits ligand-biased signaling. nih.govacs.orgacs.org This means it activates the receptor in a way that preferentially initiates certain downstream signaling pathways over others. In vitro assays, such as those measuring GTPγS binding and receptor internalization, showed that the phosphorylated form of BMS-986104 behaved as a partial agonist at the S1P1 receptor. acs.org This partial agonism is a key differentiating feature from full agonists like fingolimod's active phosphate (B84403) metabolite. acs.orgcornell.edu Despite this partial agonism in some cellular assays, it was still capable of completely blocking S1P-induced T-cell migration in vitro and inducing robust lymphopenia in vivo, comparable to full agonists. acs.org This demonstrated that maximal efficacy could be achieved without the complete receptor desensitization associated with full agonists. nih.gov
The optimization efforts successfully yielded a compound with high selectivity for S1P1 over S1P3, a critical factor in mitigating unwanted side effects observed with less selective modulators. nih.gov
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of BMS-986104 and its analogues. nih.govnumberanalytics.com The specific three-dimensional arrangement of atoms is fundamental to how the molecule interacts with its biological target, the S1P1 receptor. numberanalytics.com The synthesis process yielded eight distinct stereoisomers (designated 3a-3h), and their evaluation revealed significant differences in their pharmacological profiles. nih.gov
The biological activity was highly dependent on the stereochemistry at two key centers: the aminocyclopentyl methanol (B129727) headpiece and the benzylic center of the tetralin ring system. nih.gov Preclinical studies demonstrated that only specific stereoisomers possessed the desired potent S1P1 agonist activity and the ability to induce a maximal reduction in circulating lymphocytes. nih.gov For example, isomers 3b and 3d were found to cause a significant (88-90%) reduction in lymphocytes in a mouse model, whereas isomers 3a and 3c showed only minor effects (12-18% reduction). nih.gov
This highlights that even subtle changes in the spatial orientation of functional groups can dramatically alter a compound's efficacy. nih.govmdpi.com BMS-986104 (isomer 3d) was ultimately selected for further development because it achieved the desired pharmacodynamic effect with lower active drug exposure compared to the other potent isomer, 3b. nih.gov
| Stereoisomer | Lymphocyte Reduction (24h post 1 mg/kg dose) |
| 3a | 12% |
| 3b | 90% |
| 3c | 18% |
| 3d (BMS-986104) | 88% |
Data sourced from preclinical mouse pharmacodynamic studies. nih.gov
Comparative Preclinical Pharmacology of BMS-986104 (hydrochloride)
Comparison with First-Generation S1P1 Modulators (e.g., Fingolimod (B1672674)/FTY720) in Preclinical Assays
BMS-986104 was developed to offer a differentiated profile compared to the first-generation S1P modulator, fingolimod (FTY720). cornell.eduresearchgate.net Fingolimod's active phosphate metabolite is a non-selective, full agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). nih.gov This lack of selectivity, particularly its agonism at the S1P3 receptor, has been linked in rodent studies to adverse effects like transient bradycardia and bronchoconstriction. nih.govpatsnap.com
In preclinical evaluations, BMS-986104 demonstrated several potential advantages over fingolimod. acs.orgcornell.eduresearchgate.net A key differentiator is its selectivity for S1P1 and its nature as a partial agonist, in contrast to fingolimod's full agonism. nih.govacs.org This biased signaling was a primary objective of the research program. nih.gov
In terms of efficacy, BMS-986104 was shown to be as effective as fingolimod in preclinical models of autoimmune disease. nih.gov For instance, in a mouse CD45RBhiCD4+ T-cell transfer colitis model, BMS-986104 demonstrated a comparable level of efficacy to fingolimod. nih.govacs.org It also induced a maximal level of lymphopenia in rodents, on par with that caused by fingolimod. nih.govacs.org This confirmed that the desired immunomodulatory effect could be achieved without the full, non-selective agonism of the first-generation compound. nih.gov Furthermore, in a mouse experimental autoimmune encephalomyelitis (EAE) model, BMS-986104 showed efficacy comparable to FTY720. acs.orgresearchgate.net
Differentiated Preclinical Pharmacological Properties
The preclinical pharmacological properties of BMS-986104 distinguish it from fingolimod, primarily concerning its improved safety profile in predictive assays. acs.orgcornell.eduresearchgate.net The research that led to BMS-986104 established that simply sparing the S1P3 receptor was not enough to eliminate all potential toxicities seen in rodents with S1P1 full agonists. nih.gov This led to the pursuit of a modulator with a unique profile, like the ligand-biased signaling of BMS-986104. nih.gov
Preclinical studies indicated a significantly better cardiovascular and pulmonary safety profile for BMS-986104 compared to fingolimod. nih.govacs.org In a human-relevant in vitro assay using cardiomyocytes derived from induced pluripotent stem cells (iPSCs), the active phosphate of fingolimod (1-P) caused a 35% decrease in the cardiomyocyte beating rate at a 1 nM concentration. nih.gov In stark contrast, the active phosphate of BMS-986104 (3d-P) had no effect on the beating rate at the same concentration, demonstrating a reduced potential for causing bradycardia. nih.gov
| Compound (Active Phosphate) | Concentration | Effect on Cardiomyocyte Beating Rate |
| Fingolimod-P | 1 nM | -35% |
| BMS-986104-P | 1 nM | No effect |
Data sourced from an in vitro human iPSC-derived cardiomyocyte assay. nih.gov
This differentiation provides strong preclinical evidence that BMS-986104's unique mechanism of S1P1 modulation could translate to an improved safety margin, particularly regarding cardiovascular effects, while maintaining robust, efficacy-driving lymphopenia. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships
BMS-986104 is a prodrug that is converted to its active phosphorylated metabolite, BMS-986104-P. This active metabolite is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). nih.govacs.org The agonism of the S1P1 receptor is crucial for regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral blood. nih.gov Synthetic S1P1 agonists function by inducing transient receptor signaling, which leads to the internalization and degradation of the receptor. This process effectively acts as a functional antagonism to the migration induced by the endogenous ligand, S1P, resulting in the sequestration of lymphocytes in the thymus and secondary lymphoid organs and a subsequent reduction in peripheral blood lymphocyte counts (lymphopenia). researchgate.net
Research has focused on developing S1P1 modulators that can separate the desired therapeutic efficacy from potential side effects. nih.govacs.org BMS-986104 was identified as a compound that demonstrates ligand-biased signaling, offering a potentially differentiated profile compared to earlier S1P1 receptor modulators. nih.govacs.org
In Vivo Lymphopenia as a Pharmacodynamic Marker in Rodents
In preclinical rodent models, the primary pharmacodynamic (PD) effect of BMS-986104 is a profound and dose-dependent reduction in peripheral blood lymphocyte counts. nih.govdntb.gov.ua This lymphopenia serves as a key biomarker for the in vivo activity of S1P1 receptor modulators. nih.gov The alcohol prodrug form of related compounds was shown to induce lymphopenia after oral administration in mice. nih.gov
Studies in mice demonstrated that oral administration of BMS-986104 resulted in a significant decrease in lymphocyte numbers 24 hours post-dose across a range of doses. nih.gov For instance, at doses of 0.5, 10, and 30 mg/kg, BMS-986104 produced a marked reduction in lymphocytes, comparable to that observed with the full agonist fingolimod (FTY720). nih.govacs.org This effect confirms the potent in vivo activity of BMS-986104 at the S1P1 receptor. nih.gov The mouse blood lymphocyte reduction model provides pharmacodynamic data that aligns with in vitro and pharmacokinetic results. nih.gov Despite being a partial agonist in certain in vitro assays, BMS-986104 induces a level of lymphopenia in rodents that is comparable to full agonists, indicating that complete desensitization of the S1P1 receptor may not be necessary to achieve this therapeutic effect. acs.org
Correlation of Prodrug and Metabolite Levels with Pharmacodynamic Outcomes in Preclinical Species
The pharmacodynamic effect of BMS-986104 is directly linked to the in vivo formation of its active phosphate metabolite, BMS-986104-P. nih.govcornell.edu The parent compound, BMS-986104, acts as a prodrug, and its conversion to the active phosphate is essential for S1P1 receptor modulation and the resulting lymphopenia. nih.govcornell.edu Therefore, the pharmacokinetic/pharmacodynamic (PK/PD) relationship is critically dependent on the concentrations of both the prodrug and its active metabolite in the body. cornell.edu
In mouse studies, pharmacokinetic analysis was conducted for both BMS-986104 (referred to as 3d in some literature) and its phosphate metabolite (3d-P). nih.gov These analyses allow for the construction of blood concentration-time profiles to understand the exposure of both the parent drug and the active metabolite. nih.gov The data revealed that BMS-986104 was able to achieve the desired pharmacodynamic effect of lymphocyte reduction with lower exposure to the active drug compared to other compounds. nih.gov
However, a challenge identified in later clinical trials with BMS-986104 was a reduced formation of the active phosphate metabolite. acs.orgcornell.edu This observation highlights the critical importance of the conversion rate from prodrug to active metabolite for achieving the desired level of pharmacodynamic response. acs.orgcornell.edu If the active metabolite is not produced in sufficient quantities in preclinical species to mirror the human metabolic profile, the active metabolite itself may need to be the primary molecule for toxicological evaluation. europa.eu Research efforts have subsequently focused on discovering S1P1 modulators with increased in vivo formation of the phosphate metabolite to ensure a more predictable and robust PK/PD relationship. acs.orgcornell.edu
Broader Sphingosine 1 Phosphate Receptor Biology and Preclinical Implications
Role of S1P1 Receptor in Lymphocyte Homeostasis and Trafficking
The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of lymphocyte movement, a process essential for a functioning adaptive immune system. mdpi.com Lymphocytes, such as T cells and B cells, must constantly circulate between the blood, lymph, and secondary lymphoid organs (SLOs) like lymph nodes and the spleen to survey for foreign antigens. researchgate.net S1P1 signaling is a key driver of lymphocyte egress from these lymphoid organs back into the circulation. researchgate.net
The mechanism of S1P1-mediated lymphocyte egress is dependent on a concentration gradient of its ligand, sphingosine-1-phosphate (S1P). S1P levels are high in the blood and lymph, while being comparatively low within the lymphoid tissues. researchgate.netamegroups.org Lymphocytes residing in SLOs upregulate the expression of S1P1 on their surface. amegroups.org This allows them to sense the S1P gradient and migrate out of the tissue towards the higher concentrations in the efferent lymphatics and blood. amegroups.org
This process is a dynamic interplay with retention signals within the lymph node. One of the key retention signals is mediated by the chemokine receptor CCR7. mdpi.com T cells that have not yet encountered their specific antigen are retained in the T-cell zones of lymph nodes through CCR7 signaling. frontiersin.org For egress to occur, the S1P1 signaling must override these retention signals. frontiersin.org Studies in preclinical models have shown that T cells deficient in CCR7 exit lymph nodes more rapidly, while those overexpressing CCR7 are retained for longer periods. frontiersin.org The egress of naive T cells from the thymus is also dependent on S1P1 signaling. mdpi.com
Upon entering the S1P-rich environment of the blood, the S1P1 receptors on the lymphocyte surface are internalized. semanticscholar.org This desensitization prevents the cells from immediately re-entering lymphoid tissues and allows them to circulate throughout the body. amegroups.org Once they enter a low-S1P environment like an SLO again, S1P1 is re-expressed on the surface, making the lymphocyte responsive to egress signals once more. amegroups.org This cyclical regulation of S1P1 expression is fundamental to maintaining lymphocyte homeostasis and ensuring effective immune surveillance. amegroups.org
The signaling cascade initiated by S1P binding to S1P1 on lymphocytes is mediated through G-protein coupled receptor (GPCR) pathways. nih.gov Specifically, S1P1 couples primarily to the Gαi family of G proteins. amegroups.org Activation of Gαi leads to downstream signaling events that promote cell migration, including the activation of PI3K and Rac, which are crucial for cytoskeletal rearrangements and cell motility. researchgate.net
| Key Players in Lymphocyte Egress | Role |
| S1P1 Receptor | Senses the S1P gradient, initiating the egress signal. |
| S1P Gradient | High concentration in blood/lymph and low in lymphoid tissue, providing the directional cue for egress. |
| CCR7 | A chemokine receptor that provides retention signals within the lymph node, which must be overcome by S1P1 signaling. |
| Gαi | The primary G-protein coupled to S1P1, which initiates downstream signaling for cell migration. |
S1P Receptor Involvement in Other Biological Processes in Preclinical Contexts
Beyond its well-established role in the immune system, sphingosine-1-phosphate receptor signaling is integral to a variety of other physiological processes, as demonstrated in numerous preclinical studies. These include vascular development and the maintenance of bone homeostasis.
Vascular Development
S1P receptors, particularly S1P1, are essential for the proper formation and stabilization of blood vessels. nih.gov Preclinical studies in mice have shown that the genetic deletion of S1P1 is embryonically lethal due to severe hemorrhaging, highlighting its critical role in vascular development. ahajournals.org S1P1 signaling in endothelial cells, the cells that line blood vessels, is crucial for vessel maturation and the recruitment of pericytes, which are supporting cells that wrap around capillaries and are vital for their stability. nih.govahajournals.org
The development of a functional vascular network relies on a balance between pro-angiogenic signals, such as those from vascular endothelial growth factor (VEGF), and stabilizing signals. nih.gov S1P1 signaling appears to act as a key stabilizing signal that counteracts the sprouting and proliferation induced by VEGF, leading to the formation of a mature and non-leaky vascular network. nih.gov In the absence of S1P1 signaling, endothelial cells exhibit excessive sprouting and branching, leading to a disorganized and dysfunctional vascular bed. nih.gov
S1P signaling through other receptors also contributes to vascular biology. For example, S1P2 receptor signaling has been implicated in the regulation of vascular permeability. biomolther.org Preclinical models have shown that inhibition of S1P2 can reduce microvascular permeability. biomolther.org The coordinated action of different S1P receptors on endothelial cells and vascular smooth muscle cells is therefore critical for both the development of the vasculature and the maintenance of its integrity in adulthood. ahajournals.org
Bone Homeostasis
The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining a healthy skeleton. amegroups.org S1P signaling has emerged as a significant regulator of this process. amegroups.org Osteoclasts, which are responsible for breaking down bone tissue, and osteoblasts, which synthesize new bone, both express S1P receptors and are responsive to S1P. oup.comnih.gov
Preclinical studies have revealed that S1P can influence the migration of osteoclast precursors. amegroups.org Similar to its role in lymphocyte trafficking, an S1P gradient is thought to regulate the movement of these precursors. researchgate.net S1P1 signaling appears to promote the exit of osteoclast precursors from the bone surface into the circulation, thereby limiting bone resorption. nih.gov In preclinical models, the loss of S1P1 function in osteoclast precursors leads to their accumulation on the bone surface and increased bone resorption, resulting in an osteoporotic phenotype. nih.gov
Conversely, S1P signaling can also promote bone formation. S1P has been shown to stimulate the proliferation and differentiation of osteoblasts. oup.com For instance, S1P can enhance the expression of key osteogenic markers and promote the mineralization of the bone matrix. oup.com The interplay between different S1P receptor subtypes is important in this context. For example, S1PR1 signaling has been linked to osteoblast proliferation, while S1PR2 is implicated in the recruitment of osteoblast precursors. oup.com S1P can also be secreted by osteoclasts and act on osteoblasts, suggesting a role for S1P as a coupling factor that coordinates the activities of these two cell types during bone remodeling. amegroups.orgnih.gov
S1P Signaling Pathways in Neuroinflammatory Contexts in Preclinical Models
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a hallmark of many neurological diseases. S1P signaling has been identified as a key player in modulating neuroinflammatory processes in various preclinical models. nih.gov The cells of the CNS, including neurons, astrocytes, and microglia, all express S1P receptors and are therefore responsive to S1P. mdpi.comnih.gov
In preclinical models of neuroinflammation, S1P signaling can have both pro- and anti-inflammatory effects, depending on the specific receptor subtype involved and the cellular context. Astrocytes and microglia, the primary immune cells of the CNS, are major targets of S1P. nih.gov
Activation of S1P receptors on astrocytes has been shown to induce astrogliosis, a reactive state of astrocytes characterized by proliferation and morphological changes. mdpi.com Specifically, S1PR1 and S1PR3 have been implicated in this process. mdpi.com In some preclinical models, S1P signaling in astrocytes promotes the production of pro-inflammatory chemokines, which can attract other immune cells to the site of inflammation. mdpi.com
Microglia, the resident macrophages of the CNS, also respond to S1P. nih.gov S1P signaling can influence microglial activation, proliferation, and migration. nih.gov For instance, in some models, S1P has been shown to promote a pro-inflammatory phenotype in microglia, leading to the release of inflammatory cytokines like TNF-α and IL-1β. nih.gov
Furthermore, S1P signaling can impact the integrity of the blood-brain barrier (BBB). The endothelial cells that form the BBB express S1P receptors, and modulation of S1P signaling can alter BBB permeability. biomolther.org In some neuroinflammatory conditions, a breakdown of the BBB allows peripheral immune cells to enter the CNS, exacerbating the inflammatory response.
The complexity of S1P signaling in neuroinflammation is highlighted by the fact that targeting S1P receptors can also have neuroprotective effects. For example, some S1P receptor modulators have been shown to reduce neuroinflammation and protect neurons from damage in preclinical models of diseases like multiple sclerosis. mdpi.com This is thought to occur, in part, by preventing the infiltration of harmful lymphocytes into the CNS, but also through direct effects on CNS resident cells. mdpi.commdpi.com For example, S1PR1 antagonism has been shown to block the activation of NF-κB, a key transcription factor for inflammatory responses, and shift cytokine production towards an anti-inflammatory profile in a rat model of neuropathic pain. unimib.it
Analytical and Synthetic Methodologies in Bms 986104 Hydrochloride Research
Scalable Synthesis Approaches for BMS-986104 (hydrochloride) and Analogues
The synthesis of BMS-986104 and its analogues has been a focus of research to support its development as a clinical candidate. figshare.com A key challenge in the synthesis is the stereoselective construction of the molecule's chiral centers. thieme-connect.com
Asymmetric Synthetic Routes (e.g., asymmetric hydroboration)
A highly efficient and scalable synthesis of BMS-986104 has been developed, with a key step being the asymmetric hydroboration of a trisubstituted alkene intermediate. acs.orgnih.gov This transformation was challenging due to the remote location of existing stereocenters and potential coordinating groups from the reaction site, making it difficult for chiral reagents to differentiate between the diastereotopic faces of the alkene. thieme-connect.com
Initial attempts using various chiral catalysts for asymmetric hydrogenation of the alkene intermediate resulted in poor selectivity. thieme-connect.com However, the use of (S)-monoisopinocampheylborane in dichloromethane (B109758) at -30 °C for the asymmetric hydroboration reaction provided the desired diastereomer with a significantly improved diastereomeric ratio of 8:1. thieme-connect.com Subsequent hydrogenolysis and chiral supercritical fluid chromatography (SFC) purification afforded the final compound as a single isomer in high yield and purity. thieme-connect.com
Researchers have also explored alternative synthetic strategies for BMS-986104 analogues. One such approach involved a Heck reaction followed by reduction and cyclization to create a key intermediate. acs.org This intermediate was then resolved using chiral SFC and further elaborated to the final analogue. acs.org Another method utilized a chiral aldehyde/palladium combined catalysis for the asymmetric functionalization of methylenecyclopropanes to construct analogues of BMS-986104. patsnap.com
Bioanalytical Method Development for Prodrug and Metabolite Quantification
BMS-986104 is a prodrug that is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P. patsnap.comresearchgate.net Therefore, the development of sensitive and reliable bioanalytical methods to simultaneously quantify both the prodrug and its active metabolite in biological matrices is essential for preclinical and clinical studies. patsnap.comresearchgate.net
LC-MS/MS Methodologies for Preclinical Sample Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used for the quantification of BMS-986104 and its metabolites in preclinical samples. patsnap.comjuniperpublishers.com These methods offer high specificity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes in complex biological fluids like blood and plasma. patsnap.comjuniperpublishers.comdokumen.pub
A validated LC-MS/MS method has been developed for the simultaneous quantification of BMS-986104 and its active phosphate metabolite in rat blood lysate. patsnap.com This method utilizes stable-isotope labeled internal standards for both analytes to ensure accuracy. patsnap.com Chromatographic separation is achieved under isocratic conditions on a UPLC BEH C18 column, followed by detection using positive ion electrospray tandem mass spectrometry. patsnap.com The method demonstrated good linearity, precision, and accuracy over the desired concentration ranges for both BMS-986104 and its phosphate metabolite. patsnap.com
Strategies for Analyte Stability and Extraction in Biological Matrices
A significant challenge in the bioanalysis of BMS-986104 and its phosphate metabolite is ensuring their stability in biological matrices, which are complex mixtures of various molecules. patsnap.comwisdomlib.orgnih.gov The active phosphate metabolite is particularly susceptible to enzymatic degradation by phosphatases present in blood. patsnap.com
To overcome this, an effective stabilization strategy was developed using a cocktail of phosphatase and kinase inhibitors. patsnap.com This cocktail is added to the samples during collection and processing to prevent the degradation of the phosphate metabolite and the phosphorylation of the prodrug. patsnap.com Additionally, the solubility of the phosphate drug was improved by using a combination of a surfactant (CHAPS) and a weak base (Tris). patsnap.com
For sample preparation, a combination of protein precipitation followed by solid-phase extraction (SPE) has been shown to be effective for extracting both the hydrophobic prodrug and the more polar phosphate metabolite from blood lysate. patsnap.com This two-step process helps to remove interfering substances from the biological matrix and concentrate the analytes, leading to improved method performance. patsnap.comnih.gov
In Vitro Assay Systems for S1P1 Receptor Modulation
A variety of in vitro assay systems are employed to characterize the interaction of BMS-986104 and its analogues with the S1P1 receptor and to understand their functional consequences. medchemexpress.combiocompare.com These assays are crucial for determining the potency, selectivity, and mechanism of action of these compounds.
Cell-based Functional Assays (e.g., cAMP inhibition, GTPγS binding, receptor internalization, β-arrestin recruitment)
Cell-based functional assays are widely used to assess the modulation of S1P1 receptor activity by compounds like BMS-986104. acs.orgpatsnap.comchayon.co.kr These assays are typically performed in cell lines that have been engineered to express the human S1P1 receptor.
cAMP Inhibition Assays: S1P1 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). chayon.co.kreurofinsdiscovery.combpums.ac.ir cAMP inhibition assays measure the ability of a compound to block the forskolin-stimulated increase in cAMP levels, providing a measure of its agonist activity at the S1P1 receptor.
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. nih.gov An increase in [35S]GTPγS binding in the presence of a compound indicates that it is an agonist for the receptor. BMS-986104's active phosphate metabolite has been shown to be a partial agonist in S1P1 GTPγS assays. nih.gov
Receptor Internalization Assays: Upon agonist binding, G-protein coupled receptors like S1P1 are internalized from the cell surface. acs.orgdiscoverx.com Receptor internalization assays quantify this process, often using fluorescently labeled ligands or antibodies. BMS-986104 has been shown to be a partial agonist for S1P1 receptor internalization. acs.org
β-Arrestin Recruitment Assays: β-arrestins are proteins that are recruited to activated GPCRs and play a key role in receptor desensitization and signaling. discoverx.com β-arrestin recruitment assays measure the interaction between the S1P1 receptor and β-arrestin upon compound binding. chayon.co.krdiscoverx.com These assays are useful for studying biased agonism, where a ligand preferentially activates one signaling pathway over another.
Lymphocyte Migration Assays
The modulation of lymphocyte trafficking is a key therapeutic mechanism for sphingosine-1-phosphate (S1P) receptor modulators. Consequently, lymphocyte migration assays are fundamental in vitro tools for characterizing the pharmacological activity of compounds like BMS-986104. These assays assess the ability of a compound to interfere with the S1P-driven egress of lymphocytes from lymphoid organs.
In the context of BMS-986104 research, studies have shown that its phosphorylated active form acts as a potent modulator of the S1P1 receptor, which is critically involved in lymphocyte trafficking. nih.gov Agonism of the S1P1 receptor is known to block the egress of lymphocytes from the thymus and secondary lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia). nih.govacs.org
Preclinical studies demonstrated that while BMS-986104's active phosphate metabolite (3d-P) is a partial agonist in some cellular assays, it completely blocked S1P-induced T-cell migration in vitro. acs.org This effect is comparable to that of Fingolimod (B1672674) (FTY720), a full S1P1 agonist. acs.org This inhibition of migration is central to the immunosuppressive action of S1P1 modulators. acs.org In vivo pharmacodynamic models in mice confirmed these findings, showing that BMS-986104 could induce a maximal reduction in circulating lymphocytes, comparable to the levels achieved with Fingolimod. nih.gov For instance, at a 1 mg/kg dose, BMS-986104 (referred to as 3d) achieved an 88% reduction in blood lymphocytes 24 hours post-dose. nih.gov
These results from lymphocyte migration and in vivo pharmacodynamic assays were crucial in establishing that BMS-986104 could achieve full efficacy in terms of lymphocyte sequestration without the need for complete desensitization of the S1P1 receptor. nih.govacs.org
| Assay Type | Compound | Key Finding | Reference |
| In Vitro T-Cell Migration | BMS-986104-P (3d-P) | Completely blocked S1P-induced T-cell migration. | acs.org |
| Mouse Blood Lymphocyte Reduction | BMS-986104 (3d) | Induced maximal lymphopenia (88% reduction at 1 mg/kg) comparable to Fingolimod. | nih.gov |
Three-Dimensional Brain Cell Culture Assays for Remyelination Studies
Beyond its immunomodulatory effects, BMS-986104 has been investigated for its potential to promote central nervous system (CNS) repair, specifically remyelination. Three-dimensional (3D) brain cell culture assays, such as organotypic slice cultures, provide a sophisticated in vitro platform for these studies. medchemexpress.comresearchgate.netnih.gov These models largely preserve the complex 3D architecture and cellular diversity of brain tissue, including neurons, oligodendrocytes, astrocytes, and microglia, offering a more realistic environment than traditional 2D cultures. researchgate.netnih.govnih.gov
For remyelination studies involving BMS-986104, a common methodology involves inducing demyelination in these cultures using a toxic agent like lysophosphatidylcholine (B164491) (LPC). medchemexpress.comnih.gov LPC selectively damages myelin and oligodendrocytes, mimicking the demyelinating lesions found in diseases like multiple sclerosis. nih.govuhasselt.be Following the induction of demyelination, the cultures are treated with the test compound to assess its ability to promote the regeneration of myelin sheaths. acs.orgresearchgate.net
Research has shown that BMS-986104 exhibits excellent remyelinating effects in an LPC-induced demyelination model using a three-dimensional brain cell culture assay. medchemexpress.com In a similar model using organotypic cerebellar slices, demyelination was induced with LPC overnight, after which the slices were treated with the active phosphate form of test compounds for 7 days. acs.org The extent of remyelination is then typically quantified using immunohistochemistry by staining for key myelin proteins, such as Myelin Basic Protein (MBP). acs.orgresearchgate.net These studies provide direct evidence of a compound's potential to drive oligodendrocyte differentiation and myelin repair, a crucial therapeutic goal for neurodegenerative diseases. nih.gov
| Assay Model | Method | Key Finding for BMS-986104 | Reference |
| Three-Dimensional Brain Cell Culture | Lysophosphatidylcholine (LPC)-induced demyelination. | Exhibited excellent remyelinating effects. | medchemexpress.com |
| Organotypic Cerebellar Slices | LPC-induced demyelination followed by treatment with the compound's active phosphate form. | Demonstrates a platform for assessing remyelination potential via markers like MBP. | acs.org |
Future Directions and Remaining Research Questions for Bms 986104 Hydrochloride
Unexplored Preclinical Therapeutic Applications
While initially investigated for autoimmune diseases like relapsing-remitting multiple sclerosis, the unique properties of BMS-986104 suggest its potential utility in other therapeutic areas. nih.govfigshare.com Preclinical studies have already demonstrated its efficacy in a T-cell transfer colitis model, indicating its potential for inflammatory bowel disease. acs.orgnih.gov
Further preclinical investigations could explore its efficacy in other autoimmune conditions where lymphocyte trafficking plays a key pathogenic role, such as rheumatoid arthritis and lupus. acs.org Given that S1P signaling is implicated in a wide array of physiological processes including vascular development and inflammation, the therapeutic potential of BMS-986104 could extend to conditions beyond autoimmunity. acs.org
A notable preclinical finding is the excellent remyelinating effects of BMS-986104 in a three-dimensional brain cell culture assay following chemically induced demyelination. acs.orgmedchemexpress.com This suggests a potential neuroprotective or regenerative role for the compound, which warrants further investigation in animal models of neurodegenerative disorders where demyelination is a key feature. acs.orgmedchemexpress.com The table below summarizes potential unexplored preclinical applications for BMS-986104.
| Potential Therapeutic Area | Rationale | Supporting Preclinical Evidence |
| Inflammatory Bowel Disease | Efficacy demonstrated in a T-cell transfer colitis model. acs.orgnih.gov | Equivalent efficacy to fingolimod (B1672674) in inhibiting body weight loss and colon shortening in the colitis model. nih.gov |
| Rheumatoid Arthritis & Lupus | Potential to suppress lymphocyte egress, a key factor in these autoimmune diseases. acs.org | S1P1 receptor agonists have shown therapeutic potential in various autoimmune disease models. acs.org |
| Neurodegenerative Disorders | Demonstrated remyelinating effects in a brain cell culture assay. acs.orgmedchemexpress.com | Exhibited excellent remyelinating effects on lysophosphatidylcholine (B164491) (LPC) induced demyelination. acs.orgmedchemexpress.com |
| Organ Transplantation | Blocks lymphocyte migration, which is critical in allograft rejection. nih.gov | The mechanism of sequestering lymphocytes is relevant to preventing transplant rejection. nih.gov |
Novel Mechanistic Insights into S1P1 Receptor Biology
BMS-986104 serves as a valuable pharmacological tool to dissect the complexities of S1P1 receptor signaling. Its characterization as a biased agonist, which preferentially activates certain downstream signaling pathways over others, offers a unique opportunity to understand the specific roles of these pathways. nih.govnih.govguidetopharmacology.org For instance, its partial agonism in receptor internalization assays may be linked to its improved pulmonary safety profile, suggesting that maintaining some level of S1P/S1P1 signaling is crucial for vascular integrity. nih.gov
The study of BMS-986104 and its derivatives can help elucidate the structural basis for biased agonism at the S1P1 receptor. guidetopharmacology.org Understanding how different ligands stabilize distinct receptor conformations to trigger specific downstream events is a fundamental question in G protein-coupled receptor (GPCR) biology. nih.gov This knowledge can inform the rational design of future drugs with even more refined signaling properties. researchgate.net
Further research using BMS-986104 could focus on:
Identifying the specific G protein and β-arrestin signaling pathways activated by BMS-986104 in different cell types.
Investigating the long-term consequences of biased S1P1 receptor modulation on immune cell function and trafficking.
Utilizing BMS-986104 in advanced structural biology techniques to visualize the active receptor conformation it stabilizes.
Development of Next-Generation S1P1 Modulators Based on BMS-986104 (hydrochloride) Framework
The chemical scaffold of BMS-986104 provides a robust starting point for the development of next-generation S1P1 modulators with optimized properties. While BMS-986104 showed an improved preclinical safety profile, it exhibited a long pharmacokinetic half-life and limited formation of the active phosphate (B84403) metabolite in clinical trials. acs.orgresearchgate.netpatsnap.com
Medicinal chemistry efforts have already begun to address these limitations by modifying the BMS-986104 structure. acs.orgresearchgate.net Strategies have included incorporating olefins, ethers, thioethers, and glycols into the alkyl side chain to reduce the projected human half-life and improve the formation of the active phosphate. researchgate.net This led to the discovery of compounds like BMS-986166, which demonstrated a shorter half-life and increased formation of the active phosphate metabolite while maintaining an improved safety profile. acs.orgresearchgate.net
Future drug discovery programs can build upon these learnings to:
Explore further structural modifications to fine-tune the pharmacokinetic and pharmacodynamic properties.
Develop structure-activity relationships (SAR) to enhance biased signaling, potentially leading to drugs with an even greater separation between efficacy and adverse effects. acsmedchem.org
Apply the insights gained from the BMS-986104 framework to design modulators for other S1P receptor subtypes, expanding the therapeutic potential of this drug class.
The table below outlines the evolution from BMS-986104 to next-generation modulators.
| Compound | Key Feature | Advantage | Limitation/Challenge |
| Fingolimod (Gilenya) | First-generation, non-selective S1P receptor modulator. acs.orgnih.gov | Clinical validation of S1P receptor modulation therapy. acs.orgnih.gov | Cardiovascular and pulmonary side effects. acs.orgnih.gov |
| BMS-986104 | Differentiated, biased S1P1 receptor modulator. acs.orgnih.govnih.gov | Improved preclinical cardiovascular and pulmonary safety. acs.orgnih.gov | Long pharmacokinetic half-life and low active metabolite formation in humans. acs.orgresearchgate.net |
| BMS-986166 | Next-generation modulator based on BMS-986104 framework. acs.orgresearchgate.net | Shorter half-life and increased active metabolite formation. acs.org | Continued optimization of pharmacokinetic/pharmacodynamic profile is ongoing. patsnap.com |
Q & A
Q. What is the mechanism of action of BMS-986104, and how does its selectivity for S1P1 receptors compare to other S1P receptor subtypes?
BMS-986104 is a prodrug metabolized to its active phosphate form (3d-P), which acts as a selective S1P1 receptor modulator. Unlike non-selective agonists like FTY720-P, BMS-986104-P demonstrates minimal activity at S1P3 receptors, reducing cardiovascular and pulmonary risks. Selectivity is assessed via in vitro binding assays (e.g., GTPγS binding for G-protein activation) and functional assays (cAMP inhibition, ERK phosphorylation). Preclinical studies confirm its S1P1-centric profile, critical for lymphocyte sequestration without off-target effects .
Q. How is the efficacy of BMS-986104 evaluated in autoimmune disease models?
Efficacy is tested in models like T cell transfer colitis and experimental autoimmune encephalomyelitis (EAE). In mice, BMS-986104 induces dose-dependent lymphocyte reduction (Table 3, ) and ameliorates colitis severity (Figure 2, ). Parameters include blood lymphocyte counts, bronchoalveolar lavage (BAL) protein levels, and histological scoring. The EAE model shows comparable efficacy to FTY720, with remyelination effects in 3D brain cell cultures .
Advanced Research Questions
Q. How does BMS-986104 exhibit biased signaling at S1P1 receptors, and what experimental approaches are used to characterize this?
BMS-986104-P displays a ~1,000-fold bias toward cAMP inhibition over ERK phosphorylation compared to FTY720-P ( ). This is quantified using pathway-specific assays:
- cAMP inhibition : Measured via HTRF or ELISA.
- ERK phosphorylation : Assessed using Western blot or AlphaScreen.
- G-protein activation : Monitored via GTPγS binding. Biased signaling is calculated using ΔΔlog(τ/KA) ratios. The reduced ERK activity of BMS-986104-P correlates with improved safety by avoiding S1P3-mediated bronchoconstriction .
Q. What preclinical models and methodologies are used to evaluate the cardiovascular safety of BMS-986104?
Cardiovascular safety is assessed using:
- Induced pluripotent stem cell (iPSC)-derived human cardiomyocytes : Measures acute effects on beating rate and calcium flux (Figure 3, ).
- Rodent telemetry : Monitors heart rate and blood pressure in vivo.
- S1P3 knockout models : Validates receptor-specific toxicity. BMS-986104 shows no significant bradycardia in contrast to FTY720, attributed to its S1P1 selectivity and partial agonism .
Q. What synthetic challenges are associated with BMS-986104, and how are they addressed?
A critical step is the asymmetric hydroboration of trisubstituted alkene 6 to generate chiral intermediate 7 ( ). This transformation is optimized using Rh-catalyzed conditions to achieve high enantiomeric excess (>95%). The stereochemistry is confirmed via X-ray crystallography and chiral HPLC. The scalable route ensures sufficient material for preclinical testing .
Q. How are discrepancies in in vitro versus in vivo pharmacological data for BMS-986104 resolved?
Discrepancies (e.g., potency in cell-based assays vs. lymphocyte reduction in vivo) are analyzed by:
- Pharmacokinetic profiling : Measures prodrug conversion rates and tissue distribution.
- Receptor occupancy studies : Links target engagement to efficacy.
- Species-specific receptor homology : Validates translational relevance (e.g., human vs. murine S1P1). For example, BMS-986104-P’s lower ERK potency in vitro does not compromise in vivo efficacy due to its prolonged lymphocyte sequestration .
Methodological Guidance
Q. What assays are recommended to differentiate S1P1 modulators with improved safety profiles?
A tiered approach is advised:
- Primary screening : Radioligand binding (S1P1 vs. S1P3).
- Functional profiling : cAMP inhibition (S1P1), calcium flux (S1P3).
- Safety panels : iPSC cardiomyocytes for cardiotoxicity, in vivo pulmonary function tests.
- Bias factor calculation : ΔΔlog(τ/KA) for pathway selectivity. BMS-986104’s safety is confirmed through this framework, showing no S1P3-mediated liabilities .
Q. How should researchers design studies to assess the therapeutic window of S1P1 modulators like BMS-986104?
Key considerations include:
- Dose-ranging studies : Identify thresholds for lymphocyte reduction vs. adverse events (e.g., BAL protein leakage).
- Biomarker integration : CD69+ lymphocyte suppression as a PD marker.
- Cross-species validation : Use humanized models or iPSC-derived cells to bridge preclinical and clinical data. BMS-986104’s therapeutic window is optimized by balancing prodrug activation kinetics and receptor occupancy duration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
